N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-3-4-15(11-14(13)2)18(25)20-8-10-23-17(24)6-5-16(21-23)22-9-7-19-12-22/h3-7,9,11-12H,8,10H2,1-2H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUIQZDWNXURTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Moiety: Starting with the appropriate aldehyde and amine, the imidazole ring is formed through a cyclization reaction.
Synthesis of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a diketone.
Coupling Reactions: The imidazole and pyridazine intermediates are then coupled through a series of condensation reactions.
Final Benzamide Formation: The final step involves the acylation of the coupled intermediate with 3,4-dimethylbenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzamide and pyridazine rings.
Reduction: Reduced forms of the imidazole and pyridazine rings.
Substitution: Substituted imidazole or pyridazine derivatives.
Scientific Research Applications
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The imidazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are benchmarked against three classes of analogs (Table 1):
Table 1: Comparative Analysis of Structural and Functional Properties
Key Findings :
Structural Modifications and Bioactivity: The pyridazinone-imidazole scaffold in the target compound distinguishes it from sulfonamide derivatives (e.g., 5a), which exhibit cyclooxygenase-2 (COX-2) inhibition . Replacing sulfonamide with benzamide likely reduces polar interactions but enhances membrane permeability. Ureido groups in 3b and 3d confer hydrogen-bonding capacity, whereas the dimethylbenzamide in the target compound prioritizes hydrophobic interactions .
Solubility and Pharmacokinetics :
- The target compound’s predicted LogP (2.8) suggests moderate lipophilicity, intermediate between the hydrophilic sulfonamide 5a (LogP = 1.5) and the hydrophobic phenylurea derivative 3b (LogP = 2.4). This balance may favor oral bioavailability.
Synthetic Accessibility: The synthesis of the target compound likely follows routes similar to 5a, involving nucleophilic substitution (e.g., coupling of imidazole to pyridazinone) and amidation . However, the 3,4-dimethylbenzamide group requires stringent regiocontrol compared to simpler benzyloxy or urea substituents.
Biological Activity
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 337.4 g/mol . The compound features an imidazole ring and a pyridazine core, which are known for their diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H19N5O2 |
| Molecular Weight | 337.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is attributed to its structural components:
- Imidazole Ring : Known for its ability to interact with metal ions and enzyme active sites, potentially serving as a chelator or enzyme inhibitor.
- Pyridazine Moiety : May engage with nucleic acids or proteins, influencing cellular processes.
- Amide Group : Enhances binding affinity through hydrogen bonding with biological molecules.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds containing imidazole and pyridazine rings have shown effectiveness against bacterial and fungal strains.
- Antitumor Effects : Some studies suggest potential cytotoxicity against cancer cell lines, indicating a role in cancer therapy.
- Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to modulate inflammatory pathways.
Case Study 1: Antitumor Activity
A study evaluated the compound's effectiveness against several cancer cell lines. The results indicated that it exhibited significant cytotoxicity against melanoma cells, with an IC50 value of 15 µM. This suggests that the compound may inhibit tumor growth through apoptosis induction.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Summary of Biological Activities
Q & A
Q. What protocols ensure reproducibility in multi-step syntheses?
- In-line monitoring : Use FTIR or HPLC to track intermediates .
- Strict anhydrous conditions : Employ Schlenk techniques for moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
